molecular formula C13H8FNO2 B11945033 3-fluoro-2-nitro-9H-fluorene CAS No. 343-31-7

3-fluoro-2-nitro-9H-fluorene

Cat. No.: B11945033
CAS No.: 343-31-7
M. Wt: 229.21 g/mol
InChI Key: AXZPZKAKTKXYKZ-UHFFFAOYSA-N
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Description

3-fluoro-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H8FNO2 It is a derivative of fluorene, where a fluorine atom is substituted at the 3rd position and a nitro group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-nitro-9H-fluorene typically involves the nitration of 3-fluoro-9H-fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.

Major Products

    Reduction: 3-fluoro-2-amino-9H-fluorene

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorene derivatives and their biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-2-nitro-9H-fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-9H-fluorene: Similar structure but lacks the fluorine atom at the 3rd position.

    3-fluoro-9H-fluorene: Lacks the nitro group at the 2nd position.

    2-fluoro-9H-fluorene: Fluorine atom at the 2nd position instead of the 3rd.

Uniqueness

3-fluoro-2-nitro-9H-fluorene is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical properties

Properties

CAS No.

343-31-7

Molecular Formula

C13H8FNO2

Molecular Weight

229.21 g/mol

IUPAC Name

3-fluoro-2-nitro-9H-fluorene

InChI

InChI=1S/C13H8FNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2

InChI Key

AXZPZKAKTKXYKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])F

Origin of Product

United States

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